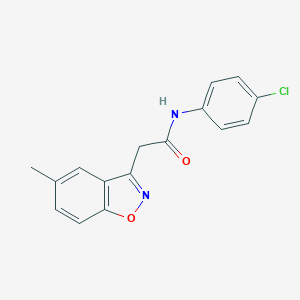

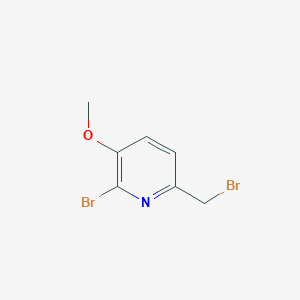

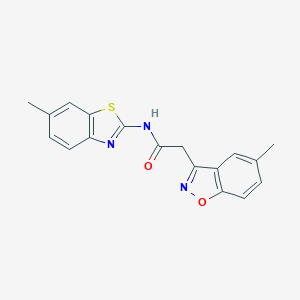

Pyridine, 2-bromo-6-(bromomethyl)-3-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Pyridine, 2-bromo-6-(bromomethyl)-” is an organic compound with the empirical formula C6H5Br2N . It is a solid substance .

Molecular Structure Analysis

The molecular weight of “Pyridine, 2-bromo-6-(bromomethyl)-” is 250.92 . The SMILES string representation is BrCC1=CC=CC(Br)=N1 .Physical And Chemical Properties Analysis

“Pyridine, 2-bromo-6-(bromomethyl)-” is a solid substance . Its molecular weight is 250.92 .Scientific Research Applications

Antioxidant Properties and Synthesis

A series of 6-substituted-2,4-dimethyl-3-pyridinols, demonstrating notable antioxidant properties, was synthesized through a strategy that includes a low-temperature aryl bromide-to-alcohol conversion. Among these, the methoxy derivative, 2,4-dimethyl-6-(methoxy)-3-pyridinol, showcases effective phenolic chain-breaking antioxidant capabilities, making it a valuable compound in antioxidant research. The study highlights the stability and reactivity of these pyridinols towards peroxyl radicals, indicating their potential as superior antioxidants in organic solutions (Wijtmans et al., 2004).

Catalytic Applications

The synthesis of (imino)pyridine ligands, including a derivative closely related to Pyridine, 2-bromo-6-(bromomethyl)-3-methoxy-, led to the development of palladium complexes that show high catalytic activities in ethylene dimerization. This research suggests that such pyridine derivatives can be effectively used in creating selective catalyst systems for polymer production and other chemical synthesis processes (Nyamato et al., 2015).

Structural and Spectroscopic Analysis

Pyridine derivatives, including 2-bromo-6-(bromomethyl)-3-methoxy- analogs, have been studied for their structural features and optical properties through spectroscopic methods. These compounds exhibit varied fluorescence behaviors in different solvents, providing insights into the effects of substituents on their emission spectra. Such analyses are crucial for understanding the electronic structure and potential applications in materials science (Cetina et al., 2010).

Ring Contraction and Chemical Transformations

The use of boron(III) bromide has facilitated the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines, showcasing a method for ring contraction that involves intermediate bicyclic aziridinium ions. This transformation underlines the versatility of pyridine derivatives in synthetic chemistry, enabling the production of pyrrolidine structures from piperidine precursors (Tehrani et al., 2000).

Safety and Hazards

properties

IUPAC Name |

2-bromo-6-(bromomethyl)-3-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-6-3-2-5(4-8)10-7(6)9/h2-3H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIHYCFTNHIAQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CBr)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(4-Chlorophenyl)-2-furyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501786.png)

![6-(5-Phenyl-2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501787.png)

![3-Phenyl-6-(5-phenyl-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501789.png)

![6-[5-(4-Chlorophenyl)-2-furyl]-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501791.png)

![6-[5-(4-Chlorophenyl)-2-methyl-3-furyl]-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501793.png)

![6-(2-Bromophenyl)-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501794.png)

![2-(4-fluorobenzyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501796.png)

![3-(3,5-Dimethylphenyl)-6-(4-ethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501797.png)

![2-(2-methylbenzyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501798.png)

![6-(4-chlorophenyl)-2-(2-methylbenzyl)-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501802.png)

![2-(3-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501803.png)

![2-benzyl-6-phenyl-7H-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazine](/img/structure/B501806.png)